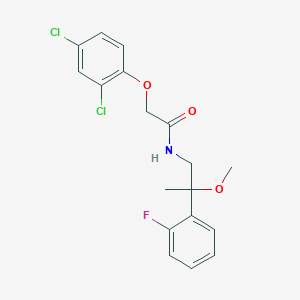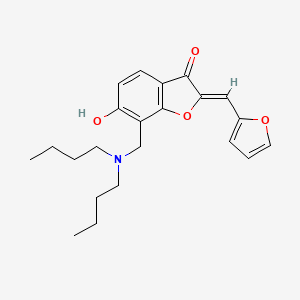
N-(2-(2-fluorophényl)-2-méthoxypropyl)-2-(2,4-dichlorophénoxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups, which contribute to its unique chemical properties
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the amide bond: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)acetamide: A related compound with a different substituent on the acetamide group.
2-(2,4-dichlorophenoxy)-N-(2-(4-fluorophenyl)-2-methoxypropyl)acetamide: A compound with a similar structure but different fluorophenyl substitution.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is unique due to its specific combination of dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FNO3/c1-18(24-2,13-5-3-4-6-15(13)21)11-22-17(23)10-25-16-8-7-12(19)9-14(16)20/h3-9H,10-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXFCNALPCUKTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)







![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
